![molecular formula C21H24N4O4 B2972855 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034485-42-0](/img/structure/B2972855.png)
3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a diethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 3,4-diethoxybenzoyl chloride with piperidine under basic conditions to form the 1-(3,4-diethoxybenzoyl)piperidine.
Formation of the Pyrazine Intermediate: The pyrazine-2-carbonitrile is prepared separately through a series of reactions involving nitrile formation and cyclization.
Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrazine intermediate under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonitrile Derivatives: Compounds with similar pyrazine and nitrile functionalities.
Piperidine Derivatives: Compounds featuring the piperidine ring, which is common in many pharmaceuticals.
Diethoxybenzoyl Derivatives: Compounds with the diethoxybenzoyl group, known for their potential biological activity.
Uniqueness
3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of these functional groups, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.
Biological Activity
3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C19H24N4O3 with a molecular weight of approximately 356.42 g/mol. The presence of the piperidine ring and the pyrazine moiety are critical for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in signal transduction pathways. Specifically, it has shown inhibitory effects on phosphodiesterase (PDE) enzymes, which play a significant role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can lead to various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter release.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cell lines. For instance:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.
- Anti-inflammatory Properties : It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
In Vivo Studies
Animal model studies have provided further insights into the compound's efficacy:
- Cognitive Enhancement : In rodent models, administration of the compound improved memory and learning capabilities, likely due to its effects on cholinergic signaling pathways.
- Anti-allergic Activity : The compound reduced allergic responses in animal models by modulating immune responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cognitive Disorders : A study involving aged rats demonstrated that chronic treatment with the compound improved cognitive functions and reduced markers of neuroinflammation.
- Case Study on Allergic Rhinitis : Clinical trials indicated that patients receiving this compound showed significant improvement in symptoms compared to placebo groups, supporting its use as a therapeutic agent for allergic conditions.
Data Tables
Biological Activity | In Vitro Results | In Vivo Results |
---|---|---|
Neuroprotection | Reduced apoptosis | Improved memory |
Anti-inflammatory | Decreased cytokines | Reduced allergy symptoms |
Cognitive enhancement | Increased AChE activity | Enhanced learning |
Properties
IUPAC Name |
3-[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-3-27-18-8-7-15(12-19(18)28-4-2)21(26)25-11-5-6-16(14-25)29-20-17(13-22)23-9-10-24-20/h7-10,12,16H,3-6,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTITVHSUMWDNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.